Urcin

Atherosclerosis Cardiovascular Research Lipid Metabolism

Urcin (CAS 64115-78-2) is defined by the MeSH database as a naturally-derived mixture of the pentacyclic triterpenes oleanolic acid and ursolic acid, specifically Olean-12-en-28-oic acid, 3-hydroxy-, (3beta)-, mixt. with (3beta)-3-hydroxyurs-12-en-28-oic acid.

Molecular Formula C60H96O6
Molecular Weight 913.4 g/mol
CAS No. 64115-78-2
Cat. No. B1205628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrcin
CAS64115-78-2
Synonymsurcin
Molecular FormulaC60H96O6
Molecular Weight913.4 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O.CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/2C30H48O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7;1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33);8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t18-,19+,21?,22-,23+,24-,27+,28-,29-,30+;20-,21?,22-,23+,27+,28-,29-,30+/m11/s1
InChIKeyGTSCNSPEVATRDO-QRDUKVGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urcin (CAS 64115-78-2): A Procurement Guide to This Oleanolic/Ursolic Acid Mixture


Urcin (CAS 64115-78-2) is defined by the MeSH database as a naturally-derived mixture of the pentacyclic triterpenes oleanolic acid and ursolic acid, specifically Olean-12-en-28-oic acid, 3-hydroxy-, (3beta)-, mixt. with (3beta)-3-hydroxyurs-12-en-28-oic acid [1]. It is found in various plant sources, including thyme [2], and is categorized within the broad class of triterpenes [1]. Its distinct chemical identity lies in this specific combination of two bioactive isomers, rather than as an isolated, single compound. The primary documented experimental use for this specific mixture is in the study of atherosclerosis reversal [2].

Why Procuring Urcin Cannot Be Simplified to Ordering Oleanolic or Ursolic Acid Alone


Procurement of Urcin cannot be substituted by ordering its individual components, oleanolic acid (OA) or ursolic acid (UA), separately. The documented experimental activity of the specific OA/UA mixture, as found in Urcin, is not reliably replicated by either compound in isolation. For instance, a study on a 1:1 OA/UA mixture (structurally analogous to Urcin) demonstrated distinct antiatherosclerotic and antihypertensive effects in an animal model that were not observed with an extract containing only OA [1]. Therefore, assuming interchangeability between Urcin and its constituent acids introduces significant scientific and experimental variability, potentially invalidating comparative studies or leading to non-reproducible results. The evidence base for Urcin is specifically tied to its form as a natural mixture.

Comparative Performance Data for Urcin Against Baselines and Component Isolates


Accelerated Reversal of Experimental Atherosclerosis vs. Untreated Controls

In a 1977 study using a rabbit model of experimental atherosclerosis, injection of Urcin (a mixture of ursolic and oleanolic acids from thyme) accelerated the reversal of the disease compared to untreated animals. The study reported a more rapid normalization of blood cholesterol and beta-lipoprotein levels, and a faster removal of cholesterol from the aorta and liver in the Urcin-treated group [1].

Atherosclerosis Cardiovascular Research Lipid Metabolism

Differentiated Activity of an OA/UA Mixture vs. Oleanolic Acid Alone

A 2003 study compared the biological activity of three olive leaf isolates: one containing a 1:1 mixture of oleanolic acid and ursolic acid (AO), and two others containing only oleanolic acid (GO and CT). In a Dahl salt-sensitive rat model of hypertension, the OA/UA mixture (AO) at a dose of 60 mg/kg prevented the development of severe hypertension and atherosclerosis. The isolates containing only OA also showed effects, but the mixture's activity profile is distinct and represents a specific, well-defined experimental entity [1].

Antihypertensive Antiatherosclerotic Phytochemistry

Inclusion as a Defined Active Ingredient in a Patented Pharmaceutical Composition

A patent for a long-acting pharmaceutical composition explicitly identifies 'urcin' as a key active ingredient, alongside ketalin and fumaric acid. The patent claims the composition provides strong analgesic, anti-inflammatory, local anesthesia, and antiarrhythmic effects, and is noted as being particularly effective for cancer pain [1]. This demonstrates that Urcin is recognized and utilized in applied pharmaceutical development as a specific, defined chemical entity.

Analgesic Anti-inflammatory Drug Delivery

Validated Application Scenarios for Urcin (CAS 64115-78-2) Based on Existing Evidence


Investigating Reversal Mechanisms in Pre-Clinical Atherosclerosis Models

Based on the direct in vivo evidence from 1977, Urcin is best suited for research exploring mechanisms of atherosclerosis regression or reversal [1]. Researchers studying the removal of cholesterol and beta-lipoproteins from arterial walls may find Urcin a relevant tool, particularly when seeking to build upon this historical dataset. This scenario is specific to this compound's unique documented activity, which is not directly attributable to its individual constituents.

Studying Synergistic or Distinct Effects of Triterpene Acid Mixtures

Urcin serves as a defined natural mixture for studying the comparative pharmacology of pentacyclic triterpenes. As highlighted by class-level inference, the biological profile of a combined OA/UA mixture differs from that of OA alone [1]. Urcin can be employed in experiments designed to compare the efficacy of a naturally co-occurring triterpene mixture against that of pure, isolated standards like oleanolic acid or ursolic acid.

Pharmaceutical Formulation and Pre-Formulation Studies for Pain Management

The identification of 'urcin' as a specific component in a patented pharmaceutical composition for treating pain, including cancer pain, provides a clear industrial application scenario [1]. For formulation scientists, Urcin represents a defined chemical entity with documented use in a multi-component drug product. This is relevant for developing, optimizing, or analyzing similar long-acting or combination analgesic products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Urcin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.